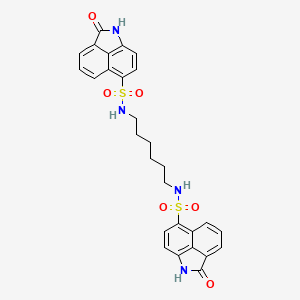

C28H26N4O6S2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. Retrosynthetic analysis is a common strategy for designing a synthesis . This process works backward; instead of looking at the starting material and deciding how to do the first step, we look at the product and decide how to do the last step .

Chemical Reactions Analysis

Chemical reactions involving such compounds can be complex and diverse. Monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms, enabling the design of new catalysts and methods .

Wissenschaftliche Forschungsanwendungen

1. Development of Novel Materials

The synthesis and characterization of novel materials, such as C28H26N4O6S2, contribute significantly to advancements in various industries and technologies. The development of new semiconducting materials, for instance, has been fundamental in evolving from vacuum tubes to diodes, transistors, and eventually miniature chips in the electronics industry. This progression highlights the integral role of novel materials in technological advancements (Cushing, Kolesnichenko, & O'Connor, 2004).

2. Carbon Nitride Applications

In the realm of carbon nitrides, C2N is a unique member of the CnNm family, featuring a covalent structure ideally composed of carbon and nitrogen. This material, due to its high polarity, thermal, and chemical stability, finds applications in various fields such as catalysis, environmental science, energy storage, and biotechnology. These applications are complemented by C2N's stability and unique properties, enhancing its usability in gas sorption and separation technologies, as supercapacitor and battery electrodes, and in catalytic and biological processes (Tian, López‐Salas, Liu, Liu, & Antonietti, 2020).

3. Catalysis and Chemical Transformations

The field of catalysis, particularly in transforming C1 molecules like CO, CO2, CH4, and methanol into high-value-added chemicals and fuels, heavily utilizes novel materials like C28H26N4O6S2. This area has seen remarkable progress due to advancements in technology, material synthesis methods, and computational simulation capabilities. The efficient catalyst systems and reaction processes developed in this field are crucial for the conversion of simple carbon-containing compounds into valuable chemicals and clean fuels (Bao, Yang, Yoneyama, & Tsubaki, 2019).

4. Electrochemical Reduction of Carbon Dioxide

Another application is in the selective electrochemical reduction of carbon dioxide to C2 compounds such as ethylene and ethanol on copper(I) oxide catalysts. This process, which utilizes compounds like C28H26N4O6S2, is significant in addressing environmental concerns and producing valuable chemicals (Ren, Deng, Handoko, Chen, Malkhandi, & Yeo, 2015).

Eigenschaften

IUPAC Name |

2-oxo-N-[6-[(2-oxo-1H-benzo[cd]indol-6-yl)sulfonylamino]hexyl]-1H-benzo[cd]indole-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O6S2/c33-27-19-9-5-7-17-23(13-11-21(31-27)25(17)19)39(35,36)29-15-3-1-2-4-16-30-40(37,38)24-14-12-22-26-18(24)8-6-10-20(26)28(34)32-22/h5-14,29-30H,1-4,15-16H2,(H,31,33)(H,32,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRYAQUEAHDTTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NCCCCCCNS(=O)(=O)C4=C5C=CC=C6C5=C(C=C4)NC6=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C28H26N4O6S2 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-8-[4-(3-methylbutyl)piperazin-1-yl]-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2418960.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2418962.png)

![2,4,7-Trimethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2418965.png)

![7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2418972.png)

![4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)morpholine](/img/structure/B2418976.png)

![3-{[2-(5-Ethylfuran-2-yl)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2418978.png)